3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
385387-00-8 |
|---|---|
Molecular Formula |
C17H16N4O2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N4O2S2/c1-3-8-21-16(23)12(25-17(21)24)10-11-14(18-4-2)19-13-7-5-6-9-20(13)15(11)22/h3,5-7,9-10,18H,1,4,8H2,2H3/b12-10- |
InChI Key |
PAIRTNWQYRYYHL-BENRWUELSA-N |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity stems from its thiazolidinone core , piperazine moiety , and pyrido-pyrimidine scaffold , alongside reactive groups like allyl substituents and sulfur atoms . These features enable participation in:
-
Nucleophilic substitutions (e.g., thiol group reactivity)
-
Alkylation and acylation reactions
-
Hydrolysis of the thiazolidinone ring
-
Oxidation of sulfur centers
Alkylation/Acylation
The thiazolidinone’s sulfur and nitrogen atoms enable alkylation or acylation at the 2-sulfanylidene site. For example:
-
Alkylation with alkyl halides under basic conditions (e.g., NaOH/DMF)
-
Acylation using active acylating agents (e.g., acetyl chloride)
These modifications alter the compound’s lipophilicity and biological activity.
Hydrolysis
Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis to generate cysteine derivatives:
Oxidation
The sulfur atoms (e.g., thione groups) are susceptible to oxidation, forming sulfones or sulfoxides:
Comparison of Reaction Outcomes
| Reaction Type | Conditions | Outcome | Relevance to Derivatives |
|---|---|---|---|
| Alkylation | NaOH/DMF, alkyl halides | Enhanced lipophilicity | Improved cell permeability |
| Acylation | AcCl, pyridine | Increased stability | Reduced metabolic degradation |
| Hydrolysis | HCl/H<sub>2</sub>O | Cysteine analog formation | Bioisostere development |
| Oxidation | H<sub>2</sub>O<sub>2</sub> | Sulfone/sulfoxide derivatives | Altered redox activity |
Limitations and Challenges
-
Regioselectivity control during alkylation/acylation
-
Stability of intermediates during multi-step synthesis
-
Scalability of purification methods (e.g., chromatography)
Scientific Research Applications
Structural Characteristics
The compound features a unique structure characterized by several functional groups:
- Pyrido[1,2-a]pyrimidin-4-one framework : Known for diverse biological activities.
- Thiazolidin ring : Imparts unique reactivity and potential interactions with biological systems.
- Allyl group : Enhances the compound's reactivity through electrophilic characteristics.
Preliminary studies indicate that compounds similar to this structure exhibit significant biological activities:
Antibacterial Properties
The compound has demonstrated effectiveness against various bacterial strains. The thiazolidin and pyrimidine derivatives are particularly noted for their antibacterial properties. For instance, derivatives have shown activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
Anticancer Activity
Research suggests that this compound may inhibit cellular pathways associated with cancer progression. Molecular docking studies have indicated significant binding interactions with enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic development .
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazolidinone Ring : Synthesized by reacting an appropriate aldehyde with thiosemicarbazide under acidic conditions.
- Allylation : Introduced using an allyl halide and a base.
- Piperazine Introduction : Achieved through nucleophilic substitution reactions.
- Pyridopyrimidinone Formation : Constructed through cyclization reactions involving appropriate precursors.
Industrial production methods would require optimization of these synthetic routes to ensure high yield and purity, potentially utilizing catalysts and controlled reaction conditions .
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of thiazolidinone derivatives, compounds structurally similar to the target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiazolidinone ring could enhance antibacterial efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of the compound to various biological targets. Results indicated strong interactions with enzymes involved in cancer metabolism, supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
- Substituent Effects: The allyl group in the target compound contributes to moderate lipophilicity (logP ~2.5), whereas analogs with methoxyethyl (AC1NWP0U) or benzodioxolylmethyl (488087-13-4) substituents exhibit higher logP values (~3.8–4.2), enhancing blood-brain barrier permeability . The ethylamino group in the target compound provides a balance between solubility and membrane permeability, whereas phenylethylamino (AC1NWP0U) or imidazolylpropyl (374547-83-8) groups introduce steric bulk or hydrogen-bonding capacity, respectively .
Computational and Crystallographic Data
- Drug-likeness: Analogs like 4-(4-piperidinophenyl)-2-thioxochromeno[4,3-d]pyrimidin-5-one (computational logP = 3.1, polar surface area = 75 Ų) align with Lipinski’s rules, suggesting oral bioavailability for the target compound .
Biological Activity
The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of thiazolidinone and pyrido-pyrimidine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications based on current research findings.
The molecular formula of the compound is with a molecular weight of approximately 372.5 g/mol. The structure includes a thiazolidinone moiety, which is often associated with various biological activities such as anticancer and antimicrobial effects.
1. Anticancer Activity
Recent studies have shown that derivatives of thiazolidinones exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells through the caspase pathway, with an IC50 value of approximately 6.8 µM .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.8 | Apoptosis via caspase pathway |
| DU145 | 3.2 | Cell cycle arrest and apoptosis |
| A549 | 8.4 | Induction of oxidative stress |
2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Its thiazolidinone structure contributes to its efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria. Studies indicate that it possesses a broad-spectrum antimicrobial activity, making it a candidate for further development in antibiotic therapies .
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. Modifications in substituents can enhance or diminish their pharmacological effects. For example, the presence of an allyl group at position 3 has been linked to increased anticancer activity compared to non-substituted analogs .
Case Studies
Several case studies have highlighted the promising therapeutic potential of this compound:
-
Case Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effect on breast cancer cells.
- Findings : The compound induced apoptosis effectively at low concentrations.
-
Case Study on Bacterial Inhibition :
- Objective : To assess antimicrobial efficacy against Staphylococcus aureus.
- Findings : Demonstrated significant inhibition with an MIC value lower than standard antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A plausible route includes:
Thiazolidinone formation : React 3-allyl-2-thioxo-thiazolidin-4-one precursors with aldehydes (e.g., pyridine-2-carboxaldehyde derivatives) under acidic or basic conditions to form the Z-configured exocyclic double bond .
Pyrido-pyrimidinone assembly : Couple the thiazolidinone intermediate with 2-ethylamino-4H-pyrido[1,2-a]pyrimidin-4-one via a Knoevenagel condensation or nucleophilic substitution, optimizing solvent (DMF or THF) and temperature (60–80°C) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm regiochemistry and Z-configuration of the exocyclic methylidene group. IR spectroscopy identifies thioxo (C=S, ~1250 cm) and carbonyl (C=O, ~1700 cm) stretches .
- X-ray crystallography : Resolve crystal packing and stereochemistry using SHELXL for refinement. Address potential twinning or disorder by iterative least-squares methods .
- Mass spectrometry : Confirm molecular weight via HRMS (ESI) with <5 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the thiazolidinone-pyrimidinone conjugate?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to variables like temperature (40–100°C), base (triethylamine vs. DBU), and molar ratios (1:1 to 1:2). Use response surface methodology to identify optimal conditions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to enhance condensation efficiency .
- Workflow integration : Implement flow chemistry for continuous synthesis, reducing side reactions and improving reproducibility .
Q. What strategies resolve contradictory spectral data (e.g., ambiguous NOE or -NMR signals) during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Analyze variable-temperature -NMR to detect rotational barriers or conformational exchange in the allyl-thiazolidinone moiety .
- DFT calculations : Compare experimental -NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to assign challenging carbons, such as those in the pyrido-pyrimidinone ring .
- Selective decoupling : Use 2D NMR (HSQC, HMBC) to correlate ambiguous protons with adjacent carbons .
Q. How does the position and nature of substituents (e.g., allyl vs. ethyl groups) influence reactivity in related derivatives?
- Methodological Answer :
- Comparative synthesis : Synthesize analogs with varying substituents (e.g., 3-propyl or 3-benzyl groups) and compare reaction kinetics via in situ FTIR or HPLC monitoring .
- Electron-withdrawing/donating effects : Use Hammett plots to correlate substituent σ values with cyclization rates. Allyl groups (σ ~ -0.13) may accelerate thiazolidinone ring closure compared to bulkier substituents .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Solvent selection : Screen high-polarity solvents (e.g., DMSO, DMF) for slow evaporation. Add antisolvents (hexane) to induce nucleation .
- Twinning analysis : Use PLATON to detect twinning operators. Refine data with SHELXL’s TWIN/BASF commands .
- Disorder modeling : For flexible allyl chains, apply PART/SUMP restraints during refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
